

# MPX-007: A Technical Guide for the Investigation of Synaptic Plasticity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MPX-007, a potent and selective negative allosteric modulator (NAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. Given the integral role of these receptors in synaptic plasticity, this document serves as a core resource for professionals seeking to utilize MPX-007 in their research.

## **Core Pharmacological Data**

**MPX-007** is a novel pyrazine-containing compound that offers significant advantages over earlier GluN2A-selective NAMs, such as TCN-201, including improved potency and more favorable physicochemical properties.[1] It provides a valuable pharmacological tool for dissecting the specific contributions of GluN2A-containing NMDA receptors to synaptic function and dysfunction.

## **Quantitative Analysis of In Vitro Potency and Selectivity**

The inhibitory activity and selectivity of **MPX-007** have been characterized across various recombinant and native systems. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of MPX-007



Assay System	Receptor Subtype	Parameter	Value
HEK Cell Ca2+ Influx Assay	GluN1/GluN2A	IC50	27 nM[2][3]
Xenopus Oocyte Electrophysiology (human)	GluN1/GluN2A	IC50	143 ± 10 nM[2]

Table 2: Selectivity of MPX-007 Against Other NMDA Receptor Subtypes

Assay System	Receptor Subtype	Parameter	Value
Xenopus Oocyte Electrophysiology (human)	GluN1/GluN2B	% Inhibition at 10 μM	~30%[2][4]
Xenopus Oocyte Electrophysiology (human)	GluN1/GluN2C	% Inhibition at 10 μM	Ineffective[2][4]
Xenopus Oocyte Electrophysiology (human)	GluN1/GluN2D	% Inhibition at 10 μM	Ineffective[2][4]

Note: **MPX-007** is estimated to be at least 70-fold selective for the GluN2A subtype over other subtypes based on IC50 ratios.[2][4]

Table 3: Physicochemical and ADME Properties of MPX-007 and Comparators

Compound	Aqueous Solubility (pH 7.4)
MPX-007	120 μM[5]
MPX-004	>150 µM[5]
TCN-201	<1 µM[5]

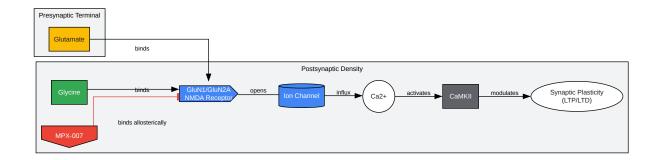


### **Mechanism of Action**

MPX-007 functions as a negative allosteric modulator of the NMDA receptor.[5] Its proposed binding site is at the interface of the GluN1 and GluN2A ligand-binding domains.[1] This allosteric modulation reduces the affinity of the GluN1 subunit for its co-agonist, glycine, thereby inhibiting receptor activation.[1][5] A key advantage of MPX-007 is its ability to potently inhibit GluN2A activity even at high physiological concentrations of glycine.[5]

Structural studies suggest that the binding of NAMs like **MPX-007** displaces Valine 783 (V783) on the GluN2A subunit. This displacement leads to a steric clash with Phenylalanine 754 (F754) on the GluN1 subunit, destabilizing the agonist-bound conformation of the LBD heterodimer.[6]

## Signaling Pathway of MPX-007 at a Glutamatergic Synapse



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Caption: MPX-007 allosterically inhibits GluN2A-containing NMDA receptors.

## **Experimental Protocols**



The following are detailed methodologies for key experiments involving **MPX-007** to study synaptic plasticity.

## In Vitro Characterization: HEK Cell Calcium Influx Assay

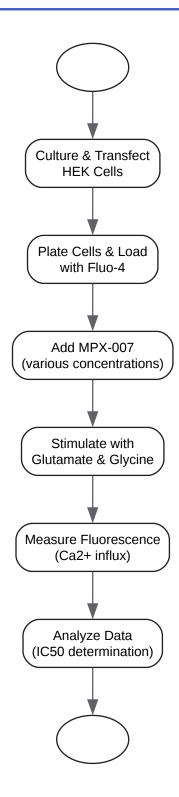
This assay is used to determine the IC50 values of **MPX-007** for different NMDA receptor subtypes in a controlled cellular environment.

#### Methodology:

- Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK) cells and stably transfect them to express human GluN1 and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2D).[5]
- Assay Preparation: Plate the transfected cells in 384-well plates and load them with a calcium-sensitive fluorescent dye, such as Fluo-4.[5]
- Compound Application: Add MPX-007 to the cell plates at a range of concentrations.
- Receptor Stimulation: Stimulate the cells with a mixture of glutamate and glycine (e.g., 3 μM each) to activate the NMDA receptors.[5]
- Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring changes in fluorescence intensity using a fluorescence plate reader.[5]
- Data Analysis: Fit the concentration-response curves for the inhibition of the calcium response to the Hill equation to determine the IC50 values.[5]

## **Workflow for HEK Cell Calcium Influx Assay**





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Caption: Workflow for determining MPX-007 potency in HEK cells.



## Ex Vivo Analysis: Electrophysiology in Acute Brain Slices

This protocol details the use of **MPX-007** in electrophysiological recordings from acute brain slices to investigate its effects on synaptic transmission and plasticity (e.g., Long-Term Potentiation - LTP).

#### Materials:

- Rodent (e.g., rat or mouse)
- Vibratome
- Dissection tools
- Carbogen gas (95% O2 / 5% CO2)
- Artificial cerebrospinal fluid (aCSF) and NMDG-based slicing solution
- Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
- MPX-007 stock solution (in DMSO)

#### Methodology:

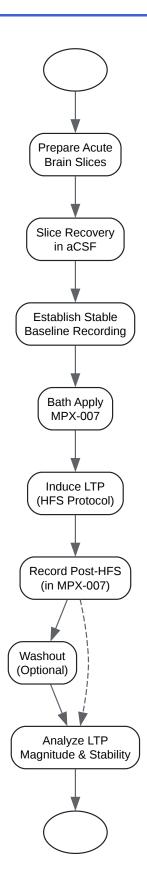
- Slice Preparation:
  - Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-based slicing solution.
  - Rapidly dissect the brain and prepare 300-400 μm thick coronal or sagittal slices of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, carbogenated NMDG solution.
  - Transfer slices to a holding chamber with aCSF at 32-34°C for recovery for at least 1 hour.
- Electrophysiological Recording:



- Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.
- Obtain whole-cell patch-clamp recordings from a target neuron (e.g., CA1 pyramidal neuron).
- Use a stimulating electrode to evoke synaptic responses (e.g., in the Schaffer collaterals).
- Investigating the Effect of MPX-007 on LTP:
  - Baseline Recording: Record stable baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) for 10-20 minutes.
  - MPX-007 Application: Bath-apply MPX-007 at the desired concentration (e.g., 1-10 μM) and record for another 20-30 minutes to establish its effect on baseline transmission.
  - LTP Induction: While continuing to perfuse with MPX-007, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).
  - Post-Induction Recording: Record for at least 60 minutes post-HFS to observe the magnitude and stability of LTP in the presence of MPX-007.
  - Washout (Optional): Perfuse with normal aCSF to wash out the compound and observe any reversal of its effects.

## **Workflow for Brain Slice Electrophysiology**





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Caption: Experimental workflow for studying the effect of MPX-007 on LTP.



### In Vivo Considerations

Due to a high P-glycoprotein (P-gp) efflux liability, **MPX-007** exhibits low brain-to-plasma ratios following systemic administration. Therefore, for in vivo studies targeting the central nervous system, direct intracerebroventricular (ICV) infusion is the recommended route of administration to achieve desired brain concentrations.

## **Clinical Development**

As of late 2025, there is no publicly available information on clinical trials of MPX-007 for indications related to synaptic plasticity. It is important to distinguish MPX-007 from ML-007, a different compound from MapLight Therapeutics, which is currently in Phase 1 clinical trials for schizophrenia and Alzheimer's disease psychosis.[2][4][7][8] The development of MPX-007 appears to be at a preclinical stage, positioned as a research tool for studying GluN2A receptor physiology.[1][3][5][6][9]

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